N-[2-(PHENYLSULFANYL)ETHYL]-1-CYCLOPROPANECARBOXAMIDE
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Overview
Description
N-[2-(PHENYLSULFANYL)ETHYL]-1-CYCLOPROPANECARBOXAMIDE is an organic compound with a unique structure that combines a cyclopropane ring with a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(PHENYLSULFANYL)ETHYL]-1-CYCLOPROPANECARBOXAMIDE typically involves the reaction of cyclopropanecarboxylic acid with 2-(phenylsulfanyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(PHENYLSULFANYL)ETHYL]-1-CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dephenylated amides.
Substitution: Substituted amides with various nucleophiles.
Scientific Research Applications
N-[2-(PHENYLSULFANYL)ETHYL]-1-CYCLOPROPANECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-(PHENYLSULFANYL)ETHYL]-1-CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, modulating their activity. The cyclopropane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(PHENYLSULFANYL)ETHYL]ACETAMIDE
- N-[2-(PHENYLSULFANYL)ETHYL]-2-[(PHENYLSULFONYL)ANILINO]ACETAMIDE
- N-(2,2-DICHLORO-1-(4-CHLORO-PHENYLSULFANYL)-ETHYL)-2,2-DIMETHYL-PROPIONAMIDE
Uniqueness
N-[2-(PHENYLSULFANYL)ETHYL]-1-CYCLOPROPANECARBOXAMIDE is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-phenylsulfanylethyl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c14-12(10-6-7-10)13-8-9-15-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPUAEAPKWSDDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCSC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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